
ethyl 1-(3-cyclopentylpropanoyl)-4-piperidinecarboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to ethyl 1-(3-cyclopentylpropanoyl)-4-piperidinecarboxylate involves complex organic reactions. For instance, the synthesis of a series of related compounds involved the preparation of 1-aryl-5-diethylamino-1-penten-3-one hydrochlorides and subsequent reactions leading to the formation of a series of 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols. These compounds displayed significant cytotoxicity toward various cells, indicating their potential as cytotoxic agents (Dimmock et al., 1998). Additionally, the stereoselective intramolecular cyclization of epoxypropyl cinnamyl amines led to the synthesis of functionalized piperidines (Nair et al., 2006), showcasing the diversity in synthetic approaches for piperidine derivatives.
Molecular Structure Analysis
The molecular structure of related piperidine derivatives has been elucidated using techniques like 1H NMR spectroscopy and X-ray crystallography. For instance, a novel class of cytotoxic and anticancer agents was characterized to confirm the structures of related piperidine compounds (Dimmock et al., 1998). These analytical techniques are crucial for understanding the three-dimensional arrangement of atoms in the molecule, which in turn affects its reactivity and properties.
Chemical Reactions and Properties
Piperidine derivatives are known to undergo a variety of chemical reactions, leading to the formation of numerous compounds with diverse properties. For example, the reaction of ethyl 5,5-diarylpenta-2,3,4-trienoates in a phosphine-mediated [3+2] cycloaddition with arylmethylidenemalononitriles and N-tosylimines yielded a variety of novel polysubstituted cyclopentenes or pyrrolidines (Guan & Shi, 2009). These reactions highlight the versatility of piperidine derivatives in organic synthesis.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 1-(3-cyclopentylpropanoyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3/c1-2-20-16(19)14-9-11-17(12-10-14)15(18)8-7-13-5-3-4-6-13/h13-14H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCQECNXCNROTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CCC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101328658 | |
| Record name | ethyl 1-(3-cyclopentylpropanoyl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101328658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196870 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 1-(3-cyclopentylpropanoyl)piperidine-4-carboxylate | |
CAS RN |
695168-44-6 | |
| Record name | ethyl 1-(3-cyclopentylpropanoyl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101328658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




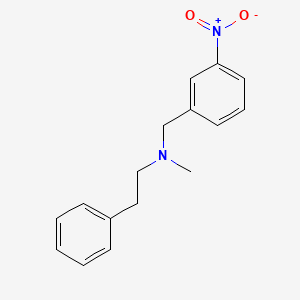
![N-[2-(butyrylamino)phenyl]-2-fluorobenzamide](/img/structure/B5699218.png)

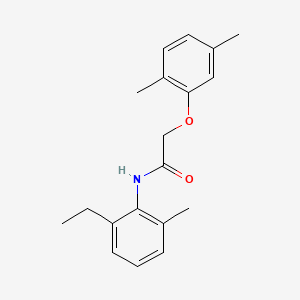
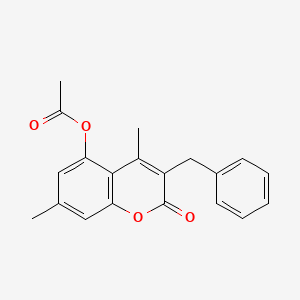
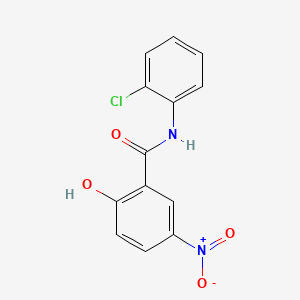
![4-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)benzoic acid](/img/structure/B5699257.png)
![N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5699263.png)

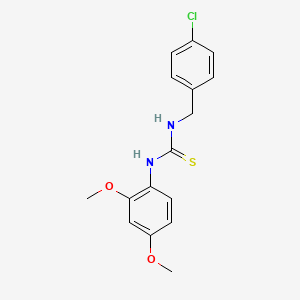

![N-(2,3-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B5699302.png)
